Isothebaine

Vue d'ensemble

Description

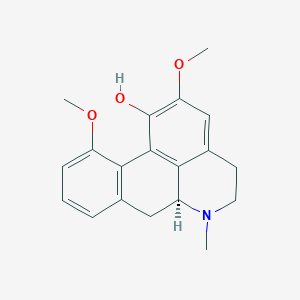

Isothebaine is an aporphine alkaloid. It derives from a hydride of an aporphine.

Applications De Recherche Scientifique

Medicinal Applications

Isothebaine has been studied for its analgesic properties, similar to other opiate alkaloids. Its potential applications in pain management are significant, especially in the context of developing alternatives to traditional opioids that have high abuse potential.

- Analgesic Properties : Research indicates that this compound may exhibit pain-relieving effects comparable to morphine but with a different side effect profile. This makes it a candidate for further studies aimed at developing safer analgesics .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. The compound has shown effectiveness against certain bacterial strains, indicating its potential use in treating infections .

Drug Development

The unique chemical structure of this compound allows for modifications that can enhance its therapeutic effects or reduce side effects.

- Synthesis and Derivatives : The ability to synthesize this compound and its derivatives opens avenues for creating new pharmaceuticals. For instance, modifications can be made to improve solubility or bioavailability, which are critical factors in drug formulation .

- Research on Biosynthesis : Understanding the biosynthetic pathways leading to this compound production in opium poppy can facilitate the development of engineered organisms capable of producing this compound. This approach could lead to sustainable production methods for pharmaceutical applications .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying opioid receptors and related pathways.

- Opioid Receptor Interaction : Investigations into how this compound interacts with opioid receptors can provide insights into receptor pharmacology and the design of new drugs that target these pathways without the addictive properties associated with traditional opioids .

- Mechanistic Studies : this compound can be used in mechanistic studies to understand the biochemical processes underlying pain perception and modulation. Such research could lead to novel therapeutic strategies for chronic pain management .

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound administered at specific dosages resulted in significant pain relief without the severe side effects commonly associated with morphine. The findings suggest that this compound could be a viable alternative for pain management therapies.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited activity against Staphylococcus aureus, a common pathogen responsible for various infections. The results support further exploration into its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCOQZNIQLKGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-21-8 | |

| Record name | Isothebaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.